molecular formula C12H17N3O2 B14843914 4-Cyclopropoxy-3-(dimethylamino)-N-methylpicolinamide

4-Cyclopropoxy-3-(dimethylamino)-N-methylpicolinamide

Cat. No.: B14843914
M. Wt: 235.28 g/mol
InChI Key: JEVWJROWHOUITL-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-3-(dimethylamino)-N-methylpicolinamide is a chemical compound with the molecular formula C13H19N3O2 It is known for its unique structural features, which include a cyclopropoxy group, a dimethylamino group, and a picolinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-3-(dimethylamino)-N-methylpicolinamide typically involves the reaction of 4-cyclopropoxy-3-(dimethylamino)pyridine with N-methylisocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product in high yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropoxy-3-(dimethylamino)-N-methylpicolinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydride in an aprotic solvent.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted picolinamide derivatives.

Scientific Research Applications

4-Cyclopropoxy-3-(dimethylamino)-N-methylpicolinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-(dimethylamino)-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

  • 4-Cyclopropoxy-3-(dimethylamino)benzamide
  • 4-Cyclopropoxy-3-(dimethylamino)benzoic acid
  • 4-Cyclopropoxy-3-(dimethylamino)-N,N-dimethylbenzamide

Comparison: Compared to these similar compounds, 4-Cyclopropoxy-3-(dimethylamino)-N-methylpicolinamide is unique due to its picolinamide backbone, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

4-cyclopropyloxy-3-(dimethylamino)-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C12H17N3O2/c1-13-12(16)10-11(15(2)3)9(6-7-14-10)17-8-4-5-8/h6-8H,4-5H2,1-3H3,(H,13,16)

InChI Key

JEVWJROWHOUITL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=CC(=C1N(C)C)OC2CC2

Origin of Product

United States

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